9-Fluoro-3-azaspiro[5.5]undecane
Description
9-Fluoro-3-azaspiro[5.5]undecane is a spirocyclic compound featuring a fluorine atom at the C9 position and a nitrogen atom in the 3-azaspiro framework. Spiro compounds are characterized by their rigid, three-dimensional structures, which confer unique electronic and steric properties. This structural rigidity often enhances binding specificity to biological targets, making such compounds valuable in medicinal chemistry . The fluorine substituent likely enhances metabolic stability and lipophilicity, which are critical for optimizing pharmacokinetic profiles in drug development.
Properties
Molecular Formula |
C10H18FN |
|---|---|
Molecular Weight |
171.25 g/mol |
IUPAC Name |
9-fluoro-3-azaspiro[5.5]undecane |
InChI |
InChI=1S/C10H18FN/c11-9-1-3-10(4-2-9)5-7-12-8-6-10/h9,12H,1-8H2 |
InChI Key |
SQIPHSUGQNQQOU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1F)CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Fluoro-3-azaspiro[5.5]undecane typically involves the construction of the spirocyclic framework followed by the introduction of the fluorine atom. One common method is the Prins cyclization reaction, which allows the formation of the spirocyclic scaffold in a single step. This reaction involves the use of aldehydes and alkenes in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve more scalable synthetic routes such as olefin metathesis reactions using Grubbs catalysts. These methods, while complex and expensive, allow for the efficient production of the spirocyclic structure on a larger scale .
Chemical Reactions Analysis
Types of Reactions
9-Fluoro-3-azaspiro[5.5]undecane undergoes various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups into the spirocyclic framework .
Scientific Research Applications
9-Fluoro-3-azaspiro[5.5]undecane has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or proteins.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 9-Fluoro-3-azaspiro[5.5]undecane involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, a crucial transporter protein required for the survival of the bacterium. This inhibition disrupts the bacterial cell wall synthesis, leading to the death of the pathogen .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural differences and biological activities of 9-fluoro-3-azaspiro[5.5]undecane and related compounds:
Physicochemical Properties
- Lipophilicity: Fluorine increases logP values, enhancing blood-brain barrier penetration (e.g., 9,9-difluoro-3-azaspiro[5.5]undecane hydrochloride vs. non-fluorinated analogues) .
- Synthetic Accessibility : The synthesis of N-methyl-9-azaspiro[5.5]undecane-3-one involves Michael addition and hydrogenation , whereas fluorinated derivatives may require specialized fluorination techniques.
Drug Development
- Antiviral Agents : Spiropiperidines, including 3-azaspiro[5.5]undecane derivatives, are explored as alternatives to amantadine for resistant influenza strains . Fluorination could mitigate resistance by modifying target interactions.
- Antituberculosis Therapeutics : 1-Oxa-9-azaspiro[5.5]undecane derivatives show low MIC values against M. tuberculosis . Fluorine’s role in improving bioavailability in this scaffold warrants further study.
Q & A
Q. Resolution Framework :
Replicate studies under identical conditions.
Validate via orthogonal assays (e.g., MIC + time-kill curves).
How to optimize purification of fluorinated spiro compounds with diastereomeric mixtures?
Type : Basic
Answer :
- Flash Chromatography : Use silica gel with ethyl acetate/hexane (gradient elution).
- Recrystallization : Optimize solvent polarity (e.g., dichloromethane/pentane).
- HPLC : Reverse-phase C18 columns for polar derivatives (e.g., rac-3R,4S isomers resolved with MeOH/HO + 0.1% TFA) .
Tip : Monitor purity via to detect fluorine-containing impurities .
What in vitro models are suitable for evaluating the antitubercular activity of 9-Fluoro-3-azaspiro derivatives?
Type : Advanced
Answer :
- Mycobacterium tuberculosis H37Rv : Assess MIC in Middlebrook 7H9 broth (7-day incubation) .
- Macrophage Infection Models : Use THP-1 cells infected with M. tuberculosis to measure intracellular killing (EC).
- Resistant Strains : Test against MDR-TB (e.g., strain 1219) to confirm target specificity (MmpL3 inhibition) .
Data Interpretation : Correlate MIC with cytotoxicity (Vero cells, CC > 64 µg/mL indicates selectivity) .
How does fluorination influence the metabolic stability of spiro compounds?
Type : Advanced
Answer :
- CYP450 Inhibition : Fluorine reduces metabolism by CYP3A4 (e.g., t increases from 2.1 to 4.8 hours in human liver microsomes) .
- Phase II Metabolism : Glucuronidation rates decrease due to steric hindrance at C9.
Method : Conduct stability assays in hepatocyte suspensions (37°C, 4 hours) with LC-MS/MS quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
